Javanicin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Javanicin A is a natural product found in Picrasma javanica with data available.

科学研究应用

Antifungal Activity

Javanicin A demonstrates significant antifungal properties, particularly against pathogenic fungi.

- Study Overview : A study published in Scientific Reports evaluated the recombinant form of this compound against Cryptococcus neoformans, a common fungal pathogen. The results indicated that this compound exhibited fungicidal activity, effectively killing yeast cells in a dose- and time-dependent manner .

Table 1: Antifungal Efficacy of this compound

| Concentration (µg/mL) | Viable Cell Count Reduction (%) | Time (h) |

|---|---|---|

| 25 | 50% at 24 h | 24 |

| 50 | 100% at 48 h | 48 |

| 100 | Complete eradication | 48 |

Antibacterial Properties

This compound has also been identified as an effective antibacterial agent.

- Research Findings : An article in Current Microbiology highlighted its antibacterial activity against various strains of Pseudomonas, which are known to cause infections in both humans and plants. The compound was isolated from the endophytic fungus Chloridium sp., and its structure was confirmed through X-ray crystallography .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 10 |

| Pseudomonas fluorescens | 15 |

Cytotoxic Effects on Cancer Cells

Recent studies have indicated that this compound possesses cytotoxic effects on certain cancer cell lines.

- Cytotoxicity Study : Research demonstrated that recombinant this compound showed significant cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231, suggesting its potential as a therapeutic agent in cancer treatment .

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 20 |

| MDA-MB-231 | 25 |

Case Studies

Several case studies have been conducted to explore the clinical applications of this compound.

化学反应分析

Oxidation Reactions

Javanicin A undergoes oxidation to form hydroxylated derivatives, enhancing its biological potency. Key findings include:

-

Hydrogen peroxide (H₂O₂)-mediated oxidation :

This reaction modifies the naphthoquinone core, generating hydroxylated products. These derivatives show improved antifungal and cytotoxic effects compared to the parent compound .

| Reactants | Conditions | Products | Biological Impact |

|---|---|---|---|

| H₂O₂ | Room temperature, aqueous solution | Hydroxylated javanicin derivatives | Increased antifungal activity against Pseudomonas aeruginosa (MIC: 2 µg/mL) |

Reduction Reactions

The quinone moiety in this compound is redox-active, enabling reduction under controlled conditions:

-

Sodium dithionite (Na₂S₂O₄) reduction :

Reduces the quinone to a hydroquinone form, altering electron distribution and bioactivity .

| Reactants | Conditions | Products | Key Observations |

|---|---|---|---|

| Na₂S₂O₄ | pH 7.4, anaerobic | Hydroquinone derivative | Loss of antifungal activity but retained cytotoxicity in cancer cell lines |

Methylation and Derivative Formation

Enzymatic and synthetic methylation modifies this compound’s methoxy groups:

-

O-Methylation :

Fungal O-methyltransferases catalyze the addition of methyl groups to hydroxyl positions, yielding derivatives like 8-O-methyljavanicin (m.p. 197–198°C) .

| Enzyme | Substrate | Product | Activity Change |

|---|---|---|---|

| O-Methyltransferase | This compound | 8-O-Methyljavanicin | Reduced antibacterial activity (MIC increased to 20–40 µg/mL) |

Enzymatic Interaction Mechanisms

This compound inhibits key metabolic enzymes via covalent interactions:

-

Thiamine pyrophosphate (TPP) binding :

Javanicin+TPP→Inactive TPP complex(Ki=0.5muM)[8]

Blocks pyruvate decarboxylation by reacting with TPP in Saccharomyces cerevisiae, disrupting energy metabolism .

Structural-Activity Relationships (SAR)

Critical functional groups for bioactivity:

| Functional Group | Role |

|---|---|

| Quinone core | Essential for redox cycling and ROS generation |

| Methoxy groups | Modulate solubility and target binding |

| Hydroxyl groups | Enhance antifungal potency via H-bonding |

Comparative Reactivity

This compound’s dual antifungal/anticancer action distinguishes it from related naphthoquinones:

属性

CAS 编号 |

126167-88-2 |

|---|---|

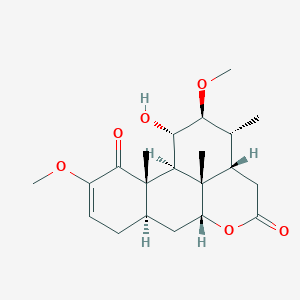

分子式 |

C21H30O6 |

分子量 |

378.5 g/mol |

IUPAC 名称 |

(1S,2S,7R,9R,13S,14R,15S,16S,17S)-16-hydroxy-4,15-dimethoxy-2,14,17-trimethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione |

InChI |

InChI=1S/C21H30O6/c1-10-12-9-15(22)27-14-8-11-6-7-13(25-4)19(24)20(11,2)18(21(12,14)3)16(23)17(10)26-5/h7,10-12,14,16-18,23H,6,8-9H2,1-5H3/t10-,11-,12+,14-,16-,17+,18-,20+,21-/m1/s1 |

InChI 键 |

PMUBJHMOAGANDY-DQNWMEBPSA-N |

SMILES |

CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C |

手性 SMILES |

C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]2([C@H]([C@@H]([C@H]1OC)O)[C@@]4([C@@H](C3)CC=C(C4=O)OC)C)C |

规范 SMILES |

CC1C2CC(=O)OC3C2(C(C(C1OC)O)C4(C(C3)CC=C(C4=O)OC)C)C |

同义词 |

javanicin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。